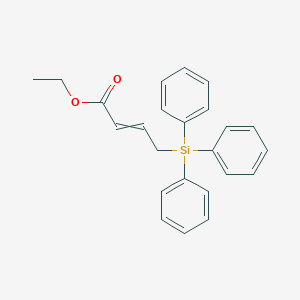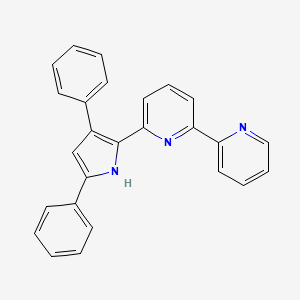
6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a bipyridine core substituted with a diphenylpyrrole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a halogenated bipyridine is coupled with a boronic acid derivative of diphenylpyrrole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrrole and bipyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could lead to partially or fully hydrogenated bipyridine derivatives.
科学的研究の応用
6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
作用機序
The mechanism of action of 6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the bipyridine moiety. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. In biological applications, its mechanism may involve interactions with cellular components, leading to fluorescence or therapeutic effects.
類似化合物との比較
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another bipyridine derivative used in coordination chemistry.
2,6-Bis(1,4-diphenyl-5-hydroxy-1H-pyrazol-3-yl)pyridine: Known for its spin-crossover properties in metal complexes.
Aza-BODIPY compounds: Similar in terms of photophysical properties and applications in bioimaging and photodynamic therapy.
Uniqueness
6-(3,5-Diphenyl-1H-pyrrol-2-yl)-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable metal complexes and in applications requiring specific photophysical characteristics.
特性
CAS番号 |
499969-98-1 |
|---|---|
分子式 |
C26H19N3 |
分子量 |
373.4 g/mol |
IUPAC名 |
2-(3,5-diphenyl-1H-pyrrol-2-yl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C26H19N3/c1-3-10-19(11-4-1)21-18-25(20-12-5-2-6-13-20)29-26(21)24-16-9-15-23(28-24)22-14-7-8-17-27-22/h1-18,29H |
InChIキー |
GIDUQKRSGVTINX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


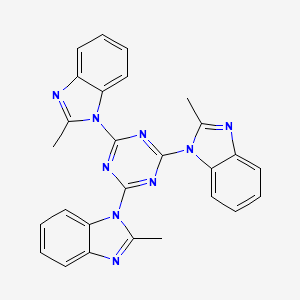
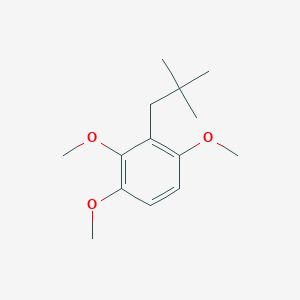
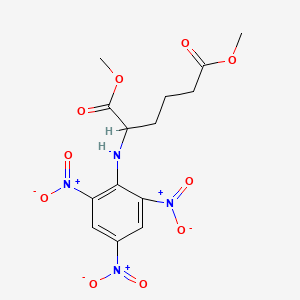
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-enoic acid](/img/structure/B14247070.png)
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)

![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)
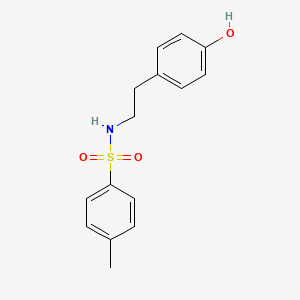

![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
